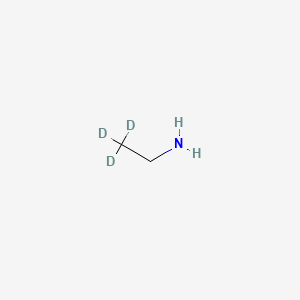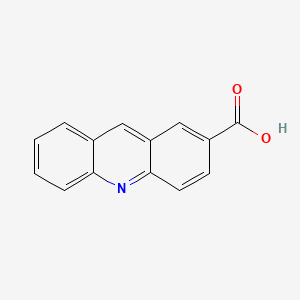
2-Acridinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acridinecarboxylic acid is an organic compound with the molecular formula C14H9NO2. It is a derivative of acridine, a heterocyclic aromatic organic compound. Acridine and its derivatives are known for their wide range of applications in various fields, including chemistry, biology, and medicine. This compound is particularly notable for its potential use in scientific research and industrial applications.
Métodos De Preparación
The synthesis of 2-acridinecarboxylic acid can be achieved through several methods. One common synthetic route involves the Pfitzinger reaction, which is a condensation reaction between an aromatic aldehyde and an amide in the presence of a base. For example, the reaction between 2-aminobenzoic acid and formaldehyde can yield this compound .
Industrial production methods for this compound typically involve large-scale chemical synthesis using similar condensation reactions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to enhance the reaction rate and yield.
Análisis De Reacciones Químicas
2-Acridinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form acridine-2-carboxylic acid derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound to its corresponding alcohol or amine derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: The carboxyl group in this compound can undergo nucleophilic substitution reactions to form esters, amides, and other derivatives. Reagents such as thionyl chloride (SOCl2) and acyl chlorides are often employed in these reactions.
The major products formed from these reactions include various acridine derivatives, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
2-Acridinecarboxylic acid has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-acridinecarboxylic acid primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal structure of the DNA double helix, inhibiting the replication and transcription processes. The compound can also interact with various enzymes and proteins involved in DNA synthesis and repair, further contributing to its biological effects .
Comparación Con Compuestos Similares
2-Acridinecarboxylic acid can be compared with other similar compounds, such as:
Acridine-9-carboxylic acid: This compound is another derivative of acridine with similar DNA intercalating properties.
Aziridine-2-carboxylic acid: Although structurally different, this compound also exhibits significant biological activity and is used in medicinal chemistry research.
The uniqueness of this compound lies in its specific chemical structure, which allows for versatile applications in various fields of research and industry.
Propiedades
Número CAS |
54328-73-3 |
|---|---|
Fórmula molecular |
C14H9NO2 |
Peso molecular |
223.23 g/mol |
Nombre IUPAC |
acridine-2-carboxylic acid |
InChI |
InChI=1S/C14H9NO2/c16-14(17)10-5-6-13-11(8-10)7-9-3-1-2-4-12(9)15-13/h1-8H,(H,16,17) |
Clave InChI |
ZCIXDWOBWIAUNV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C=C(C=CC3=N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



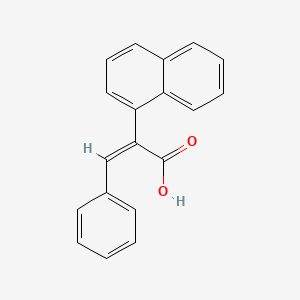
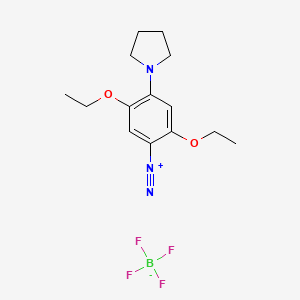

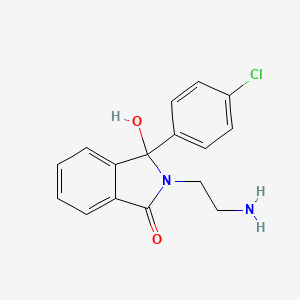
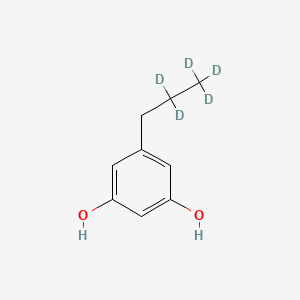
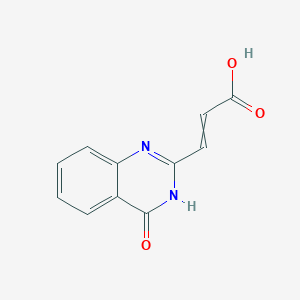
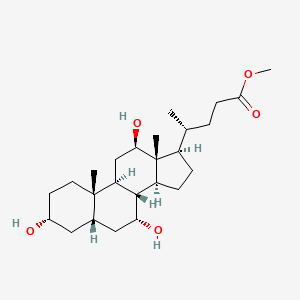

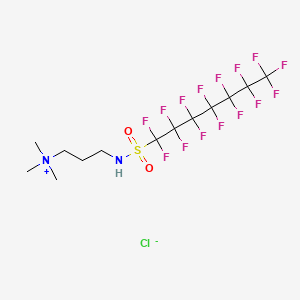
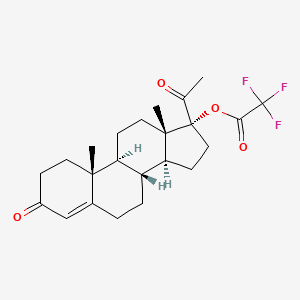
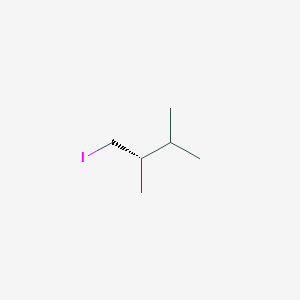
![[(2R,3S,4R)-3,4-diacetyloxy-5-oxo-2-[(2S,3R,4S,5R)-3,4,5-triacetyloxyoxan-2-yl]oxypentyl] acetate](/img/structure/B15289421.png)
